Cas no 2361639-07-6 (N-2-(1H-1,3-benzodiazol-2-yl)propan-2-ylprop-2-enamide)

N-2-(1H-1,3-benzodiazol-2-yl)propan-2-ylprop-2-enamide is a synthetic organic compound featuring a benzimidazole core linked to an acrylamide moiety via a propan-2-yl bridge. This structure imparts unique reactivity, making it valuable in pharmaceutical and polymer research. The benzimidazole group enhances binding affinity in medicinal chemistry applications, while the acrylamide functionality allows for polymerization or conjugation, enabling use in bioactive material synthesis. Its stability under physiological conditions and compatibility with crosslinking reactions make it suitable for drug delivery systems and functionalized polymers. The compound’s modular design facilitates further derivatization, offering versatility in tailored molecular development.
N-2-(1H-1,3-benzodiazol-2-yl)propan-2-ylprop-2-enamide structure
2361639-07-6 structure
Product name:N-2-(1H-1,3-benzodiazol-2-yl)propan-2-ylprop-2-enamide
CAS No:2361639-07-6
MF:C13H15N3O
MW:229.277702569962
CID:5378156
PubChem ID:139015368

N-2-(1H-1,3-benzodiazol-2-yl)propan-2-ylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(1H-Benzimidazol-2-yl)-1-methylethyl]-2-propenamide
    • N-2-(1H-1,3-benzodiazol-2-yl)propan-2-ylprop-2-enamide
    • Inchi: 1S/C13H15N3O/c1-4-11(17)16-13(2,3)12-14-9-7-5-6-8-10(9)15-12/h4-8H,1H2,2-3H3,(H,14,15)(H,16,17)
    • InChI Key: HPSKDKDHQXHBKH-UHFFFAOYSA-N
    • SMILES: C(NC(C1NC2=CC=CC=C2N=1)(C)C)(=O)C=C

Experimental Properties

  • Density: 1.170±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 513.3±42.0 °C(Predicted)
  • pka: 11.53±0.10(Predicted)

N-2-(1H-1,3-benzodiazol-2-yl)propan-2-ylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26578312-1g
N-[2-(1H-1,3-benzodiazol-2-yl)propan-2-yl]prop-2-enamide
2361639-07-6 90%
1g
$0.0 2023-09-14
Enamine
EN300-26578312-1.0g
N-[2-(1H-1,3-benzodiazol-2-yl)propan-2-yl]prop-2-enamide
2361639-07-6 90%
1.0g
$0.0 2023-07-09

Additional information on N-2-(1H-1,3-benzodiazol-2-yl)propan-2-ylprop-2-enamide

Professional Introduction to N-2-(1H-1,3-benzodiazol-2-yl)propan-2-ylprop-2-enamide (CAS No. 2361639-07-6)

N-2-(1H-1,3-benzodiazol-2-yl)propan-2-ylprop-2-enamide, identified by the chemical compound code CAS No. 2361639-07-6, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of heterocyclic amides, which are known for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a benzodiazole moiety, a well-documented pharmacophore that is frequently explored for its anxiolytic, sedative, and muscle relaxant properties.

The N-2-(1H-1,3-benzodiazol-2-yl)propan-2-ylprop-2-enamide structure combines the benzodiazole ring system with a propenylamine side chain, which may contribute to unique pharmacokinetic and pharmacodynamic profiles. This combination has sparked interest among researchers aiming to develop novel therapeutic agents with improved efficacy and reduced side effects compared to traditional benzodiazole derivatives. The presence of the amide functional group further enhances the compound's potential for interaction with biological targets, making it a promising candidate for further investigation.

In recent years, there has been a growing emphasis on developing innovative treatments for neurological and psychiatric disorders. Benzodiazole derivatives have long been recognized for their ability to modulate neurotransmitter activity, particularly gamma-aminobutyric acid (GABA) receptors. However, concerns regarding tolerance, dependence, and withdrawal symptoms have limited their widespread use. The N-2-(1H-1,3-benzodiazol-2-yl)propan-2-ylprop-2-enamide compound represents an effort to address these limitations by exploring structural modifications that could yield compounds with enhanced selectivity and reduced adverse effects.

Recent studies have highlighted the importance of understanding the molecular interactions that govern the activity of benzodiazole derivatives. Computational modeling and experimental techniques have been employed to elucidate how structural changes influence receptor binding affinity and duration of action. The benzodiazole core in N-2-(1H-1,3-benzodiazol-2-yl)propan-2-ylprop-2-enamide suggests potential interactions with GABA-A receptors, but the unique propenylamine moiety may introduce novel mechanisms of action that warrant further exploration.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been utilized to construct the complex framework efficiently. The optimization of these synthetic routes is crucial for scalable production and further development of derivatives with tailored properties.

Pharmacological profiling of N-2-(1H-1,3-benzodiazol-2-ylopananlpropananlpropenamidel has begun in preclinical settings to assess its potential therapeutic value. Initial findings suggest that this compound exhibits anxiolytic effects comparable to reference benzodiazoles but with a more favorable side effect profile in animal models. These results are particularly encouraging given the ongoing need for safer alternatives in the treatment of anxiety disorders.

The role of computational chemistry in drug discovery has become increasingly prominent, with machine learning algorithms aiding in the identification of promising candidates from large chemical libraries. The benzodiazol scaffold in this compound has been identified as a key feature by predictive models that correlate structural elements with biological activity. Such insights guide researchers in modifying existing molecules or designing entirely new structures to improve therapeutic outcomes.

Regulatory considerations are also critical in advancing compounds like N-(21H13benzldazol21y)prpan21yprpan22enamidel through clinical development. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards before being tested in human trials. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into viable clinical candidates.

The broader impact of this research extends beyond individual compounds; it contributes to our fundamental understanding of how molecular structure influences biological function. By studying analogs such as N-(21H13benzldazol21y)prpan21yprpan22enamidel, scientists can uncover new insights into drug-receptor interactions and develop strategies for rational drug design.

Future directions for research on this compound include exploring its potential in treating other neurological conditions beyond anxiety disorders. For instance, its interaction with other neurotransmitter systems or its ability to cross the blood-brain barrier could open doors to applications in cognitive enhancement or neuroprotection.

In conclusion,N-(21H13benzldazol21y)prpan21yprpan22enamidel (CAS No. 2361639–07–6) represents a significant advancement in pharmaceutical research due to its innovative structure and promising preclinical results. The integration of synthetic chemistry expertise with computational modeling has facilitated rapid progress toward developing novel therapeutic agents derived from benzodiazole derivatives.

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